1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride

Übersicht

Beschreibung

1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is a useful research compound. Its molecular formula is C13H27ClN2 and its molecular weight is 246.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Surface Finishing and Energy Storage Technology

Research on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids, such as AlCl3–1-ethyl-3-methylimidazolium chloride, highlights significant advancements in electroplating and energy storage fields. The development and application of these ionic liquids in electrochemical processes underscore their potential in surface finishing and as electrolytes in energy storage devices. This research underscores the evolving role of specialized ionic liquids in improving electrochemical applications, including coatings and battery technology (Tsuda, Stafford, & Hussey, 2017).

Ionic Liquids in Polysaccharide Modification

Ionic liquids, specifically imidazolium chlorides, demonstrate exceptional solvency for cellulose, enabling their application in the chemical modification of this polysaccharide. This research explores the effective use of ionic liquids as reaction media for cellulose modification, including acylation and silylation, under mild conditions. The findings suggest a promising avenue for utilizing ionic liquids in the modification of biopolymers, thereby enhancing their properties for various applications (Heinze et al., 2008).

Catalysts for Carbon Dioxide Utilization

Ionic liquids serve as innovative catalysts for the conversion of carbon dioxide into linear and cyclic carbonates. This review emphasizes the evolution of ionic liquid catalysts from conventional to tri-cationic systems, highlighting their efficiency in producing dimethyl carbonate. The synergistic effect of metal ions or super bases with ionic liquids significantly enhances conversion rates and product yield, presenting a viable route for carbon dioxide utilization and valorization (Chaugule, Tamboli, & Kim, 2017).

Ionic Liquids in Material Science

The modification of materials with ionic liquids, particularly for solid-phase extraction and separation, is a burgeoning area of research. This review delves into the advancements of ionic liquid-modified materials, including their application in chromatography and capillary electrochromatography. The versatility of ionic liquids in modifying various substrates, such as silica and polymers, to enhance selectivity and sensitivity in analytical applications is discussed (Vidal, Riekkola, & Canals, 2012).

Electrochemical Intercalation of Aluminum

Investigations into rechargeable batteries beyond lithium chemistry have identified aluminum as a promising candidate due to its abundance and capacity. This study showcases the reversible electrochemical intercalation of aluminum in Mo6S8, utilizing ionic liquid electrolytes for efficient deposition and dissolution processes. The findings highlight the potential of aluminum-based batteries, leveraging ionic liquids for enhanced performance (Geng, Lv, Xing, & Guo, 2015).

Wirkmechanismus

Target of Action

1-Octyl-2,3-Dimethylimidazolium Chloride, also known as 1,2-dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride, is a type of ionic liquid Imidazolium ionic liquids have been explored as a recyclable and reusable reaction medium .

Mode of Action

It’s known that imidazolium ionic liquids can enhance the rate of chemical reactions . This suggests that 1-Octyl-2,3-Dimethylimidazolium Chloride may interact with its targets to facilitate chemical reactions, potentially by acting as a solvent or catalyst.

Biochemical Pathways

Imidazolium ionic liquids have been used in different reactions for the synthesis of bioactive organic compounds , suggesting that they may affect various biochemical pathways involved in these reactions.

Pharmacokinetics

It’s known that ionic liquids, including imidazolium-based ones, have unique physical and chemical properties that could influence their pharmacokinetic behavior.

Result of Action

Imidazolium ionic liquids have been shown to enhance the rate of chemical reactions , suggesting that they may have a significant impact on the speed and efficiency of biochemical processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Octyl-2,3-Dimethylimidazolium Chloride. For instance, the performance of imidazolium ionic liquids can be influenced by factors such as temperature and pressure . .

Biochemische Analyse

Biochemical Properties

It is known that ionic liquids, including 1-Octyl-2,3-Dimethylimidazolium Chloride, can interact with various biomolecules such as enzymes and proteins . The nature of these interactions is largely dependent on the specific structure and properties of the ionic liquid.

Cellular Effects

Some studies suggest that ionic liquids can have significant effects on cellular processes . For example, they can affect cell viability and replication . They can also increase protein and nucleic acid contents in the extracellular fluid, damage the cell membrane, and increase membrane permeability .

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules through various mechanisms, including hydrogen bonding, hydrophobic and electrostatic interactions . These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that ionic liquids can have long-term effects on cellular function . For example, they can induce oxidative stress and DNA damage .

Dosage Effects in Animal Models

It is known that ionic liquids can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors .

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins .

Subcellular Localization

It is known that ionic liquids can be directed to specific compartments or organelles based on their specific targeting signals or post-translational modifications .

Eigenschaften

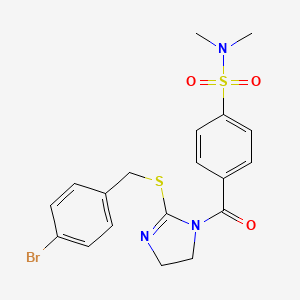

IUPAC Name |

1,2-dimethyl-3-octylimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHOJLJYVCNIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00849390 | |

| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007398-58-4 | |

| Record name | 2,3-Dimethyl-1-octyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00849390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![N-(2-chlorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2712479.png)

![[1-(2-Fluoropyridine-4-carbonyl)-3-methylpiperidin-2-yl]methanamine hydrochloride](/img/structure/B2712487.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)